molecular formula C13H16N4O2S B1683532 YUKA1 CAS No. 708991-09-7

YUKA1

Katalognummer: B1683532
CAS-Nummer: 708991-09-7
Molekulargewicht: 292.36 g/mol
InChI-Schlüssel: NHJCZZWENDYDEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YUKA1 ist ein potenter und zellgängiger Inhibitor der Lysin-Demethylase 5A (KDM5A), einer Histon-Lysin-Demethylase. Es hat ein signifikantes Potenzial gezeigt, die Spiegel von trimethyliertem Lysin 4 auf Histon H3 (H3K4me3) in menschlichen Zellen zu erhöhen, was mit Antikrebsaktivität verbunden ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines 3-Thio-1,2,4-Triazol-Kerns beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

YUKA1 is synthesized through a series of chemical reactions involving the formation of a 3-thio-1,2,4-triazole core. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen

YUKA1 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

    Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile. Die Bedingungen umfassen typischerweise moderate Temperaturen und inerte Atmosphären.

    Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet.

    Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Substitutionsreaktionen verschiedene substituierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen die auf dem Molekül vorhandenen funktionellen Gruppen modifizieren können .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

YUKA1 has several applications in scientific research:

  • Cancer Biology : It is primarily studied for its anti-cancer properties. Research has demonstrated that this compound effectively reduces the proliferation of cancer cells dependent on KDM5A activity. For instance, in HeLa cervical cancer cells, treatment with this compound resulted in a significant decrease in cell proliferation and colony formation compared to controls .
  • Epigenetics : As a tool compound, this compound is used to investigate the role of KDM5A in epigenetic regulation and its implications in various biological processes. Its specificity allows researchers to delineate the functions of KDM5A from other lysine demethylases.
  • Drug Resistance Studies : this compound has been employed in studies examining resistance mechanisms in cancer therapies. In experiments with HER2+ breast cancer cells treated with trastuzumab, this compound reduced the emergence of resistant colonies, highlighting its potential to enhance the efficacy of existing treatments .

Case Study 1: HeLa Cell Line

In a study involving HeLa cells, treatment with this compound led to:

  • Increase in H3K4me3 Levels : A dose-dependent increase was observed after 48 hours of treatment.
  • Reduction in Proliferation : Proliferation was reduced to less than half compared to DMSO-treated controls after three days.
  • Colony Formation : A significant decrease in colony formation was noted over two weeks .

Case Study 2: MCF7 Cell Line

In contrast, MCF7 breast cancer cells exhibited:

  • Limited Response : While H3K4me3 levels increased slightly, there was no significant reduction in proliferation or colony formation compared to controls.
  • Differential Sensitivity : The contrasting results between HeLa and MCF7 cells underscore the importance of cellular context when evaluating the efficacy of KDM5A inhibitors like this compound .

Wirkmechanismus

YUKA1 exerts its effects by specifically inhibiting lysine demethylase 5A. This enzyme is responsible for removing methyl groups from lysine 4 on histone H3. By inhibiting this enzyme, this compound increases the levels of trimethylated lysine 4 on histone H3, leading to changes in gene expression that can inhibit cancer cell proliferation and drug resistance .

Biologische Aktivität

YUKA1 is a selective inhibitor of the lysine demethylase KDM5A, which plays a significant role in various biological processes, particularly in cancer biology. This compound has garnered attention due to its potential therapeutic applications in targeting cancer cell proliferation and drug resistance mechanisms.

This compound functions primarily by inhibiting the demethylase activity of KDM5A, leading to an increase in trimethylation of histone H3 at lysine 4 (H3K4me3) levels. This modification is associated with active transcription and is crucial for regulating gene expression involved in cell proliferation and differentiation.

Selectivity and Specificity

This compound demonstrates high selectivity for KDM5A over its close homolog KDM5B and other related demethylases such as KDM6A and KDM6B. In vitro studies have shown that this compound does not inhibit these closely related enzymes at concentrations up to 50 μM, indicating its potential as a targeted therapeutic agent for cancers driven by KDM5A activity .

In Vitro Studies

This compound has been tested on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The following observations were made:

  • HeLa Cells : Treatment with this compound resulted in a dose-dependent increase in global H3K4me3 levels after 48 hours. Proliferation was significantly reduced, with colony formation assays showing fewer colonies compared to DMSO-treated controls .
  • MCF7 Cells : In contrast, MCF7 cells exhibited minimal response to this compound treatment, with no significant changes in H3K4 methylation or proliferation observed. This differential response highlights the context-dependent effects of KDM5A inhibition .
  • ZR-75-1 Cells : In breast cancer cells with amplified KDM5A, this compound increased H3K4me3 levels and decreased cell proliferation over five days, further supporting its role as an effective inhibitor in specific cancer contexts .

Mechanistic Insights

The ability of this compound to alter methylation states correlates with its impact on cell proliferation. The compound's selective inhibition of KDM5A leads to reduced drug tolerance in EGFR-mutant lung cancer cells treated with gefitinib and HER2+ breast cancer cells treated with trastuzumab, suggesting that it may play a role in overcoming resistance mechanisms associated with these treatments .

Case Study 1: Impact on Drug Resistance

In a study focusing on EGFR-mutant lung cancer cells, this compound was shown to prevent the emergence of drug-tolerant cells when combined with gefitinib treatment. This finding underscores the potential of this compound not only as a standalone treatment but also as an adjunct therapy to enhance the efficacy of existing drugs .

Case Study 2: Differential Effects Across Cancer Types

The varied responses observed between HeLa and MCF7 cells illustrate the necessity for personalized approaches in cancer therapy. While this compound effectively inhibits proliferation in KDM5A-dependent contexts, its lack of effect on MCF7 cells indicates that not all cancers may benefit from this inhibitor .

Research Findings Summary Table

Cell LineEffect of this compoundH3K4me3 LevelsProliferation ImpactNotes
HeLaSignificantIncreasedReducedEffective KDM5A inhibition
MCF7MinimalNo changeNo impactNot dependent on KDM5A
ZR-75-1SignificantIncreasedReducedAmplified KDM5A
MDA-MB-231MinorSlight increaseMinor decreaseLimited sensitivity

Eigenschaften

IUPAC Name

4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-7-19-12-10(5-4-6-11(12)18-2)8-15-17-9-14-16-13(17)20/h3-6,9,15H,1,7-8H2,2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJCZZWENDYDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326169
Record name 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708991-09-7
Record name 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YUKA1
Reactant of Route 2
Reactant of Route 2
YUKA1
Reactant of Route 3
Reactant of Route 3
YUKA1
Reactant of Route 4
Reactant of Route 4
YUKA1
Reactant of Route 5
Reactant of Route 5
YUKA1
Reactant of Route 6
YUKA1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.